N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Sirtuin 2 inhibition Epigenetics Neurodegenerative disease

N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine (CAS 199587-86-5; also referred to as 6-fluoro-4-chromanone oxime) is a fluorinated heterocyclic oxime ether belonging to the chroman-4-one oxime class, with molecular formula C9H8FNO2 and molecular weight 181.16 g/mol. The compound features a benzopyran scaffold with a 6-fluoro substituent and a C-4 oxime (=NOH) functionality, the latter conferring distinct hydrogen-bond donor/acceptor capacity and enabling Beckmann rearrangement chemistry to access ring-expanded benzoxazepinones.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 199587-86-5
Cat. No. B3336147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
CAS199587-86-5
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=NO)C=C(C=C2)F
InChIInChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8-
InChIKeyOOCJVKPPHVLPIM-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine (CAS 199587-86-5) Matters for Your Research Program


N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine (CAS 199587-86-5; also referred to as 6-fluoro-4-chromanone oxime) is a fluorinated heterocyclic oxime ether belonging to the chroman-4-one oxime class, with molecular formula C9H8FNO2 and molecular weight 181.16 g/mol [1]. The compound features a benzopyran scaffold with a 6-fluoro substituent and a C-4 oxime (=NOH) functionality, the latter conferring distinct hydrogen-bond donor/acceptor capacity and enabling Beckmann rearrangement chemistry to access ring-expanded benzoxazepinones [2]. Its computed physicochemical profile—XLogP3 of 1.7, topological polar surface area (TPSA) of 41.8 Ų, and zero rotatable bonds—places it in a favorable property space for fragment-based drug discovery and scaffold-hopping campaigns targeting CNS-penetrant or enzyme-inhibitor chemotypes [1].

Why You Cannot Simply Substitute N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine with a Generic 4-Chromanone Oxime


Substituting this compound with an unsubstituted 4-chromanone oxime or a non-fluorinated analog introduces three categories of risk: altered enzyme-inhibitor binding affinity, shifted physicochemical properties, and loss of synthetic versatility. The 6-fluoro substituent is not merely a bioisosteric placeholder—published SIRT2 inhibitor structure-activity relationship (SAR) studies on the chroman-4-one chemotype demonstrate that electron-withdrawing substituents at the 6-position are favorable for inhibitory potency, with larger, electron-withdrawing groups producing the most potent inhibitors [1]. The oxime (=NOH) functional group further distinguishes this compound from the parent 6-fluoro-4-chromanone ketone (CAS 66892-34-0): the oxime converts a hydrogen-bond acceptor into a donor/acceptor pair, alters the C-4 geometry from trigonal planar to imine configuration, and enables Beckmann rearrangement chemistry inaccessible to the ketone [2]. Simply procuring a non-fluorinated chromanone oxime or the parent ketone as a substitute therefore risks loss of established SAR gains, altered target engagement, and forfeiture of a well-defined synthetic handle.

Quantitative Differentiation Evidence for N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine Against Closest Analogs


SIRT2 Enzyme Inhibition: IC50 of 1.0 μM Places This Compound in the Active Range for the Chroman-4-one Chemotype

In a human recombinant SIRT2 enzyme inhibition assay using Fluor de Lys-SIRT substrate with 60-minute pre-incubation, this compound (6-fluoro-4-chromanone oxime) exhibited an IC50 of 1.00 μM (1000 nM), with a second assay format yielding an IC50 of 1.74 μM [1]. This places it within the low-micromolar potency range. For context, the landmark J. Med. Chem. 2012 study on the chroman-4-one/chromone SIRT2 inhibitor series reported the most potent inhibitor as 6,8-dibromo-2-pentylchroman-4-one with an IC50 of 1.5 μM [2]. The 6-fluoro substitution pattern is consistent with the published SAR indicating that electron-withdrawing substituents at the 6-position enhance SIRT2 inhibition relative to unsubstituted or electron-donating variants. Crucially, compounds in this series demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3 [2], a selectivity profile that is inseparable from the specific substitution pattern and cannot be assumed for arbitrary chromanone oximes.

Sirtuin 2 inhibition Epigenetics Neurodegenerative disease

Antiproliferative Activity in HeLa Cells: Evidence of Sub-Micromolar Cytotoxicity from PubChem BioAssay Screening

In a PubChem-deposited bioassay measuring antiproliferative activity against human HeLa cervical carcinoma cells following 48-hour incubation using the WST-8 metabolic viability assay, this compound (tested as part of a 6-compound panel) was among 3 active compounds, with at least one activity measurement ≤1 μM [1]. This demonstrates that the 6-fluoro-4-chromanone oxime scaffold can achieve sub-micromolar antiproliferative activity in a human cancer cell line. In contrast, no antiproliferative data are publicly deposited in PubChem for the unsubstituted 4-chromanone oxime or the parent 6-fluoro-4-chromanone ketone in the HeLa model, making this compound one of only a limited number of chromanone oximes with publicly available HeLa cell activity data. The observed activity is consistent with the broader class literature: chroman-4-one-based SIRT2 inhibitors have been reported to possess antiproliferative effects in human cancer cell lines, with antiproliferative potency correlating with SIRT2 inhibition potency [2].

Anticancer activity HeLa cervical carcinoma Cytotoxicity screening

Physicochemical Differentiation: Fluorine-Induced Lipophilicity and TPSA Optimization Relative to Non-Fluorinated Chromanone Oximes

The 6-fluoro substituent on this compound imparts quantifiable physicochemical differentiation compared to the non-fluorinated 4-chromanone oxime (CAS not registered; generic chroman-4-one oxime, C9H9NO2). Computed properties from PubChem show: XLogP3 = 1.7 and TPSA = 41.8 Ų for the 6-fluoro derivative [1]. By comparison, the unsubstituted 4-chromanone oxime has a computed XLogP3 of approximately 1.3–1.5 (estimated by difference of fluorine contribution) and an identical TPSA of 41.8 Ų. The fluorine atom increases lipophilicity by approximately +0.2 to +0.4 logP units without increasing TPSA—a favorable vector for membrane permeability while maintaining hydrogen-bonding capacity [2]. Furthermore, the zero rotatable bond count and (NZ)-oxime stereochemistry create a conformationally constrained scaffold with a defined E/Z geometry at the C=N bond, which is critical for predictable 3D pharmacophore placement in structure-based drug design. The 6-fluoro substitution also enhances metabolic stability relative to unsubstituted phenyl rings by blocking potential CYP450-mediated oxidation at the 6-position [3].

Physicochemical properties Drug-likeness CNS drug design

Synthetic Versatility: The Oxime Handle Enables Beckmann Rearrangement Chemistry Absent in the Parent 6-Fluoro-4-Chromanone Ketone

The C-4 oxime (=NOH) functional group in this compound serves as a critical synthetic handle for Beckmann rearrangement, enabling expansion of the dihydropyran ring to a 1,4-benzoxazepin-5-one scaffold. This chemistry has been demonstrated for the closely related 2,2-dimethyl-4-chromanone oxime, which undergoes Beckmann rearrangement to yield 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepin-5(4H)-ones under standard conditions [1]. InBr3- and AgOTf-catalyzed variants of this rearrangement have also been reported for (E)-4-chromanone oximes, providing versatile access to seven-membered lactam ring systems [2]. The parent 6-fluoro-4-chromanone (CAS 66892-34-0), lacking the oxime functionality, cannot participate in this transformation. This means that procurement of this oxime compound provides access to an entirely distinct chemical space (benzoxazepinones) that is inaccessible from the parent ketone . For medicinal chemistry programs exploring scaffold diversity, this single compound enables exploration of both the chromanone oxime and the rearranged benzoxazepinone chemotypes.

Synthetic chemistry Beckmann rearrangement Benzoxazepinone synthesis

Antifungal Potential: 4-Chromanone Oxime Class Activity Validated in Patent Literature with Defined Halogen SAR

US Patent 4,065,574 explicitly discloses 4-chromanone oximes as active antifungal agents applicable to seeds, plants, animals, objects, or places for preventing fungal damage [1]. The patent establishes clear halogen-substitution SAR: 6,8-dichloro-substituted chromanone oximes and chromone oximes are identified as preferred compounds, with 6,8-dichloro-3-methyl-4-chromone oxime designated as the most preferred embodiment [1]. The patent further specifies that a 6-halogen substituent is required when the R3 position is hydroxyl [1]. While the 6-fluoro-4-chromanone oxime is not individually exemplified with quantitative antifungal data in this patent, the structural inclusion criteria explicitly encompass 6-halogenated 4-chromanone oximes within the claimed scope. This contrasts with non-halogenated 4-chromanone oximes, which lack the electronic properties conferred by the halogen and are not designated as preferred compounds in the patent SAR hierarchy. Subsequent literature on 3-azolyl-4-chromanone oxime ethers demonstrated antifungal activity comparable to fluconazole against Candida species [2], further validating the antifungal potential of the chromanone oxime scaffold.

Antifungal activity Agricultural fungicide Crop protection

Procurement-Relevant Application Scenarios for N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine


SIRT2-Selective Inhibitor Lead Optimization and Fragment Growing

This compound is an evidence-supported starting point for SIRT2 inhibitor programs targeting neurodegenerative diseases (Parkinson's, Alzheimer's, Huntington's) or oncology. With a confirmed IC50 of 1.0–1.74 μM against human recombinant SIRT2 [1] and demonstrated selectivity over SIRT1 and SIRT3 within the chroman-4-one chemotype class [2], it provides a validated fragment-sized scaffold (MW 181 Da) for structure-based lead optimization. The oxime group at C-4 offers a derivatizable handle not present in the best-in-series ketone (6,8-dibromo-2-pentylchroman-4-one, IC50 1.5 μM), enabling oxime ether formation, amidoxime elaboration, or Beckmann rearrangement to access benzoxazepinone-based SIRT2 inhibitors with potentially differentiated IP space [3].

Oncology Cell-Based Screening with Pre-Existing HeLa Cytotoxicity Benchmarking

The compound's documented sub-micromolar antiproliferative activity against HeLa cervical carcinoma cells [1] makes it a rational procurement choice for academic or industrial cancer screening programs. Because HeLa activity data are publicly available in PubChem, this compound can serve as an internal benchmarking control when testing novel chromanone oxime derivatives, eliminating the need to independently establish baseline cytotoxicity for the scaffold. This compares favorably to purchasing uncharacterized chromanone oximes or the parent ketone, which would require de novo cytotoxicity profiling before meaningful SAR interpretation.

Beckmann Rearrangement-Based Diversity-Oriented Synthesis for Benzoxazepinone Library Construction

For synthetic chemistry laboratories engaged in diversity-oriented synthesis or scaffold-hopping campaigns, this oxime compound uniquely enables access to 6-fluoro-substituted 1,4-benzoxazepin-5-one ring systems via Beckmann rearrangement—a transformation well-precedented for closely related 4-chromanone oximes under both Brønsted acid (H2SO4) and Lewis acid (InBr3/AgOTf) catalysis [1] [2]. The parent 6-fluoro-4-chromanone ketone cannot participate in this transformation. Procuring the oxime rather than the ketone therefore doubles the number of accessible heterocyclic scaffolds from a single building block purchase.

Antifungal Lead Identification Leveraging Patent-Validated Halogen SAR

Based on the structural scope and preferred embodiments disclosed in US Patent 4,065,574, the 6-fluoro substitution on this 4-chromanone oxime positions it favorably within the halogen-preferred SAR hierarchy for antifungal activity [1]. While quantitative MIC data for this specific compound are not publicly available, its procurement as part of a focused halogen-variation library (F, Cl, Br at the 6-position of 4-chromanone oximes) would enable systematic antifungal SAR exploration against phytopathogenic or clinically relevant fungal strains, with the well-precedented chromanone oxime scaffold providing reduced risk of complete inactivity relative to entirely novel chemotypes.

Quote Request

Request a Quote for N-(6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.